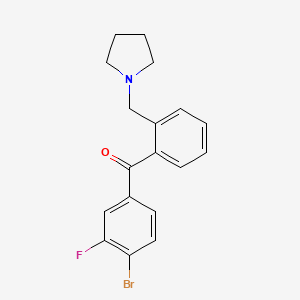

4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone

Description

Properties

IUPAC Name |

(4-bromo-3-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQWNNZFDLFGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643656 | |

| Record name | (4-Bromo-3-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-69-1 | |

| Record name | (4-Bromo-3-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Substituted Benzophenones: Focus on 4'-Bromo-3'-fluoro-pyrrolidinomethyl Benzophenone Analogs

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzophenone scaffold is a cornerstone for the development of novel pharmacologically active molecules and functional materials.[1] Its unique structural and photochemical properties make it a versatile starting point for a diverse range of applications. This guide provides a comprehensive technical overview of a specific class of substituted benzophenones, with a primary focus on analogs of 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone. While a specific CAS number for the 2-pyrrolidinomethyl isomer was not readily identifiable in public databases at the time of this writing, we will delve into the well-documented chemistry of its close structural relatives, providing a robust framework for understanding its potential properties and applications.

Navigating the Isomeric Landscape: The Importance of Substitution Patterns

The precise placement of substituents on the benzophenone core dramatically influences its chemical reactivity, biological activity, and physical properties. This is particularly true for halogenated and aminoalkylated derivatives. For the purpose of this guide, we will draw on data from two closely related and commercially available analogs:

-

4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone: CAS Number 898770-52-0[2]

-

4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone: CAS Number 898776-57-3[1][3]

Understanding the synthesis and properties of these compounds provides a strong predictive foundation for the 2-pyrrolidinomethyl isomer.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of these benzophenone derivatives are critical for their application, influencing factors such as solubility, membrane permeability, and interaction with biological targets. Below is a comparative table of key properties for the known analogs.

| Property | 4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone | 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone |

| CAS Number | 898770-52-0[2] | 898776-57-3[1][3] |

| Molecular Formula | C18H17BrFNO[2] | C18H17ClFNO[1][3] |

| Molecular Weight | 362.25 g/mol [2] | 317.79 g/mol [1][3] |

| IUPAC Name | (4-bromo-3-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | (4-chloro-3-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone[3] |

| Predicted Boiling Point | Not available | ~437.3°C[1] |

| Predicted Density | Not available | ~1.259 g/cm³[1] |

Note: The predicted values for the chloro-analog suggest high thermal stability.

Synthesis Strategies: A Plausible Retrosynthetic Approach

The synthesis of these complex benzophenones typically involves a multi-step approach. A logical and industrially scalable strategy is a convergent synthesis, where the two substituted phenyl rings are prepared separately and then coupled. A plausible retrosynthetic analysis is outlined below.

Caption: A plausible retrosynthetic pathway for substituted benzophenones.

This protocol is a scientifically informed projection based on established organic chemistry principles and synthesis routes for similar compounds.[1]

-

Synthesis of 4-Bromo-3-fluorotoluene:

-

Rationale: Introduction of the bromo and fluoro substituents onto the first phenyl ring.

-

Procedure: Starting with 3-fluorotoluene, a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN in a suitable solvent (e.g., carbon tetrachloride) would be a standard approach. Alternatively, direct bromination with bromine and a Lewis acid catalyst could be employed, though regioselectivity might be a challenge.

-

-

Synthesis of 2-(Pyrrolidinomethyl)benzoic acid:

-

Rationale: Preparation of the second phenyl ring with the key pyrrolidinomethyl side chain.

-

Procedure: 2-Methylbenzoic acid can be brominated at the benzylic position using NBS and a light source. The resulting 2-(bromomethyl)benzoic acid can then undergo nucleophilic substitution with pyrrolidine in a polar aprotic solvent like DMF to yield the desired product.

-

-

Conversion to Acid Chloride:

-

Rationale: Activation of the carboxylic acid for the subsequent Friedel-Crafts acylation.

-

Procedure: 2-(Pyrrolidinomethyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 2-(pyrrolidinomethyl)benzoyl chloride.

-

-

Friedel-Crafts Acylation:

-

Rationale: The key C-C bond-forming step to create the benzophenone core.

-

Procedure: 4-Bromo-3-fluorotoluene is reacted with 2-(pyrrolidinomethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an anhydrous solvent like dichloromethane.[1] Careful control of temperature is crucial to prevent side reactions.

-

-

Purification:

-

Rationale: Isolation of the pure target compound.

-

Procedure: The crude product would be purified using column chromatography on silica gel, followed by recrystallization to obtain the final product of high purity.[1]

-

Caption: A projected workflow for the synthesis of the target molecule.

Potential Applications in Drug Discovery and Beyond

The benzophenone core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1]

-

Anticancer Potential: Some substituted benzophenones have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.[1] For instance, 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone has shown an IC50 value of approximately 15 µM against MES-SA and MES-SA/Dx5 cancer cell lines, suggesting its potential to induce apoptosis.[1]

-

Antimicrobial Activity: Preliminary studies on related compounds have indicated significant antimicrobial properties against various bacterial strains, potentially by disrupting bacterial cell wall synthesis.[1]

-

Neuropharmacological Applications: The structural features of these compounds may allow them to interact with neurotransmitter receptors, suggesting potential for development as antidepressant or anticonvulsant agents.[1]

-

Materials Science: Benzophenone derivatives are known for their use as UV absorbers in polymers. The incorporation of these compounds can enhance UV resistance, preventing material degradation.[1]

The specific substitution pattern of 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone, with its halogen atoms and the basic pyrrolidinomethyl group, makes it an intriguing candidate for further investigation in these areas. The bromine atom, for example, can serve as a handle for further functionalization via cross-coupling reactions.

Safety and Handling

As with any research chemical, proper safety precautions are paramount. Based on data for similar compounds, these benzophenone derivatives should be handled as irritants.[2] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

While the specific compound 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone is not extensively documented, a comprehensive understanding of its properties and potential can be extrapolated from its close analogs. The synthetic strategies outlined in this guide provide a clear and viable path for its preparation. The diverse biological activities exhibited by related substituted benzophenones underscore the potential of this compound class in drug discovery and materials science. Further research into the synthesis and biological evaluation of the 2-pyrrolidinomethyl isomer is warranted to fully elucidate its therapeutic and functional potential.

References

- 4-Chloro-3-fluoro-4'-pyrrolidinomethyl Benzophenone - Benchchem.

- 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone | C18H17ClFNO - PubChem.

- 4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone - M

Sources

- 1. 4-Chloro-3-fluoro-4'-pyrrolidinomethyl Benzophenone|4-Chloro-3-fluoro-4'-pyrrolidinomethyl Benzophenone (CAS 898776-57-3) is a chemical building block for research use only. Not for human consumption. [benchchem.com]

- 2. 898770-52-0 Cas No. | 4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone | Matrix Scientific [matrixscientific.com]

- 3. 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone | C18H17ClFNO | CID 24724354 - PubChem [pubchem.ncbi.nlm.nih.gov]

4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone IUPAC name

An In-Depth Technical Guide to Substituted Benzophenones: Focus on (4-Bromo-3-fluorophenyl)[2-(pyrrolidin-1-ylmethyl)phenyl]methanone

Executive Summary: The benzophenone scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its versatile biological activities and photophysical properties.[1][2] This guide provides a comprehensive technical overview of a specific, complex derivative, focusing on the correct determination of its IUPAC name from the common descriptor "4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone". We will elucidate its formal nomenclature, predict its physicochemical properties, propose a viable synthetic route with detailed protocols, and discuss its expected analytical characteristics. Furthermore, this whitepaper explores the potential therapeutic and industrial applications of this molecule by drawing parallels with structurally related compounds, grounding the discussion in established principles of structure-activity relationships (SAR). This document is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this compound class.

IUPAC Nomenclature and Structural Elucidation

The systematic naming of complex organic molecules is governed by the International Union of Pure and Applied Chemistry (IUPAC), ensuring unambiguous communication. The common name "4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone" contains all the necessary components, but its formal IUPAC name requires a specific syntactical structure.

The Benzophenone Parent Structure

The core of the molecule is benzophenone, which under IUPAC nomenclature is named methanone , with two phenyl groups attached to the carbonyl carbon.[3][4] To differentiate the substitution positions on the two aromatic rings, one ring is designated with standard locants (1, 2, 3, 4, 5, 6) and the other with primed locants (1', 2', 3', 4', 5', 6'). The point of attachment to the carbonyl is position 1 and 1', respectively.

Analysis of Substituents and Final IUPAC Name

Based on the common name, the substituents are distributed as follows:

-

On the primed ring: A bromo group at the 4'-position and a fluoro group at the 3'-position. This fragment is named (4-bromo-3-fluorophenyl) .

-

On the unprimed ring: A pyrrolidinomethyl group at the 2-position. The pyrrolidine ring connects via its nitrogen atom (position 1) to a methylene (-CH₂-) bridge. This substituent is systematically named [2-(pyrrolidin-1-ylmethyl)phenyl] .

By combining these components with the methanone parent name, the preferred IUPAC name is constructed.

Preferred IUPAC Name: (4-Bromo-3-fluorophenyl)[2-(pyrrolidin-1-ylmethyl)phenyl]methanone

This name precisely defines the connectivity of every atom in the molecule, resolving any potential ambiguity.

Molecular Structure and Numbering Scheme

The diagram below illustrates the final structure with the IUPAC numbering convention applied to both phenyl rings.

Caption: IUPAC numbering for (4-Bromo-3-fluorophenyl)[2-(pyrrolidin-1-ylmethyl)phenyl]methanone.

Physicochemical Properties

The predicted physicochemical properties of this molecule are crucial for applications in drug discovery, influencing factors like solubility, membrane permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇BrFNO | Calculated |

| Molecular Weight | 362.24 g/mol | Calculated |

| XLogP3 | 4.8 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Rotatable Bond Count | 4 | Predicted |

| Topological Polar Surface Area | 20.3 Ų | Predicted |

These properties are computationally predicted and require experimental verification.

Synthesis and Purification

The synthesis of complex benzophenones typically involves a convergent strategy, most commonly employing the Friedel-Crafts acylation reaction.[5] This electrophilic aromatic substitution is a robust method for forming the carbon-carbon bond between a carbonyl group and an aromatic ring.

Proposed Synthetic Pathway

A logical synthetic route involves the acylation of 1-bromo-2-fluorobenzene with 2-(pyrrolidin-1-ylmethyl)benzoyl chloride. The latter can be prepared from corresponding benzoic acid. The presence of the basic pyrrolidine nitrogen necessitates careful selection of reaction conditions to avoid side reactions with the Lewis acid catalyst.

Caption: Proposed workflow for the synthesis via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure and must be adapted and optimized based on laboratory-scale experiments.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) suspended in an anhydrous solvent such as dichloromethane (DCM).

-

Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-(pyrrolidin-1-ylmethyl)benzoyl chloride (1.0 equivalent) in anhydrous DCM. Stir the mixture for 15-20 minutes.

-

Substrate Addition: Add a solution of 1-bromo-2-fluorobenzene (1.1 equivalents) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and protonates the amine, aiding in separation.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine to prevent amine tailing).

Mechanistic Considerations

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with and deactivate the Lewis acid catalyst (AlCl₃).[5]

-

Catalyst Stoichiometry: More than one equivalent of AlCl₃ is required because it will complex with both the acyl chloride oxygen and the basic nitrogen of the pyrrolidine ring, in addition to its catalytic role.

-

Regioselectivity: The acylation of 1-bromo-2-fluorobenzene is directed by the activating/deactivating and ortho-, para-, or meta-directing effects of the halogen substituents. The primary product is expected to be the result of acylation at the position para to the fluorine and meta to the bromine, due to steric and electronic factors.

Spectroscopic and Analytical Characterization

Structural confirmation of the final compound is achieved through a combination of spectroscopic techniques. Below are the expected characteristics.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region (δ 7.0-8.0 ppm): Multiple complex multiplets corresponding to the 7 protons on the two substituted phenyl rings. Methylene Bridge (δ ~3.6-4.0 ppm): A singlet integrating to 2H for the -CH₂- group connecting the phenyl and pyrrolidine rings. Pyrrolidine Aliphatic Region (δ 1.8-3.0 ppm): Multiplets integrating to 8H for the four -CH₂- groups of the pyrrolidine ring. |

| ¹³C NMR | Carbonyl (δ ~195 ppm): A single peak for the ketone C=O carbon. Aromatic Region (δ 115-145 ppm): Multiple signals for the 12 aromatic carbons, with carbons attached to F and Br showing characteristic shifts and C-F coupling. Aliphatic Region (δ 25-60 ppm): Signals corresponding to the methylene bridge and the four carbons of the pyrrolidine ring. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z 361/363, showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1). Key Fragments: A prominent fragment corresponding to the loss of the pyrrolidine ring (m/z 70), and fragments corresponding to the substituted benzoyl cations. |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹. C-F Stretch: A strong absorption around 1200-1250 cm⁻¹. C-Br Stretch: An absorption in the fingerprint region, typically 500-600 cm⁻¹. |

Potential Applications in Drug Discovery and Materials Science

The Benzophenone Scaffold in Research

Benzophenone derivatives are a prolific source of lead compounds in drug discovery.[2] They are present in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1]

Structure-Activity Relationship (SAR) Insights

The specific combination of substituents in (4-Bromo-3-fluorophenyl)[2-(pyrrolidin-1-ylmethyl)phenyl]methanone suggests several avenues for biological activity:

-

Halogenation (Br, F): The presence and position of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. They can enhance binding affinity through halogen bonding, increase metabolic stability, and improve membrane permeability.

-

Pyrrolidinomethyl Group: This basic amine moiety often improves aqueous solubility and can serve as a key interaction point with biological targets, such as G-protein coupled receptors (GPCRs) or ion channels, through ionic or hydrogen bonding. A structurally similar compound, 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone, has been investigated for its anticancer and antimicrobial properties, suggesting this moiety is favorable for biological activity.[5]

-

Potential Therapeutic Targets: Based on the activities of related benzophenones, this compound could be a candidate for screening in assays for:

-

Oncology: Many kinase inhibitors and cytotoxic agents feature similar heterocyclic and halogenated aromatic structures.[5]

-

Infectious Diseases: The scaffold has shown promise in the development of new antibiotics.[5]

-

Neuropharmacology: The core structure may interact with neurotransmitter receptors.[5]

-

Applications in Materials Science

Benzophenones are excellent UV absorbers due to their conjugated π-system, which allows them to absorb UV radiation and dissipate the energy harmlessly.[6] This property makes them valuable additives in polymers, plastics, and coatings to prevent photodegradation and enhance material longevity.[5]

Safety and Handling

As a novel chemical entity, detailed toxicological data for (4-Bromo-3-fluorophenyl)[2-(pyrrolidin-1-ylmethyl)phenyl]methanone is not available. However, based on related structures, it should be handled with appropriate care. A similar compound is listed as an irritant.[7] Standard laboratory safety protocols should be followed:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheet (SDS) for any known hazards of the reagents used in its synthesis.

References

-

Benchchem. 4-Chloro-3-fluoro-4'-pyrrolidinomethyl Benzophenone.

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. Royal Society of Chemistry.

-

PubChem. 4-Bromo-3-fluorophenol. National Institutes of Health.

-

Matrix Scientific. 4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone.

-

PubChem. 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone. National Institutes of Health.

-

Abdel-Maksoud, M. S., et al. Benzophenone: a ubiquitous scaffold in medicinal chemistry. Future Medicinal Chemistry.

-

Quora. What is the IUPAC name of Benzophenone?

-

Chemistry LibreTexts. Nomenclature of Aldehydes & Ketones.

-

El-Hawary, S. S., et al. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing.

-

Cox, P. J., et al. Conformations of substituted benzophenones. Acta Crystallographica Section B.

-

Simek, J. Short Summary of IUPAC Nomenclature of Organic Compounds. California Polytechnic State University.

Sources

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cuyamaca.edu [cuyamaca.edu]

- 5. 4-Chloro-3-fluoro-4'-pyrrolidinomethyl Benzophenone|4-Chloro-3-fluoro-4'-pyrrolidinomethyl Benzophenone (CAS 898776-57-3) is a chemical building block for research use only. Not for human consumption. [benchchem.com]

- 6. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 7. 898770-52-0 Cas No. | 4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone | Matrix Scientific [matrixscientific.com]

4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone

Abstract

This technical guide provides a comprehensive overview of the synthetic precursors and methodologies for preparing 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone, a valuable building block in contemporary medicinal chemistry. The synthesis of this complex benzophenone derivative is dissected through a strategic retrosynthetic analysis, focusing on a robust and scalable pathway. The core of the proposed synthesis involves a Friedel-Crafts acylation to construct the central benzophenone scaffold, followed by a strategic post-acylation functionalization to introduce the pyrrolidinomethyl moiety. This guide offers detailed, field-proven protocols, mechanistic insights, and an examination of the critical precursors, designed for researchers, chemists, and professionals in drug discovery and development.

Introduction and Strategic Overview

4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone, identified by CAS Number 898774-69-1, is a substituted benzophenone derivative.[1] The benzophenone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2][3][4] The specific substitution pattern of this molecule—featuring a bromofluoro phenyl ring and a pyrrolidinomethyl-substituted phenyl ring—provides multiple points for further chemical modification, making it a versatile intermediate for the synthesis of complex therapeutic agents.

A direct, single-step synthesis is often impractical for multi-substituted aromatic compounds. A robust synthetic strategy, therefore, relies on the sequential and controlled assembly from carefully selected precursors. The most logical and industrially scalable approach to the benzophenone core is the Friedel-Crafts acylation , a classic yet powerful carbon-carbon bond-forming reaction.[5][6]

However, the presence of the basic pyrrolidine nitrogen poses a significant challenge for a direct Friedel-Crafts approach. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction would preferentially coordinate with the lone pair of the amine, deactivating the aromatic ring towards the desired electrophilic substitution.

To circumvent this, our strategy employs a post-acylation functionalization approach. The synthesis is logically divided into three main stages:

-

Preparation of Key Precursors : Synthesis or procurement of the two primary aromatic rings.

-

Formation of the Benzophenone Core : A Friedel-Crafts acylation to connect the two aromatic precursors.

-

Installation of the Pyrrolidinomethyl Group : A two-step functionalization of a latent methyl group on the benzophenone core.

This strategic pathway is outlined in the workflow below.

Caption: Overall synthetic strategy for 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone.

Core Precursors: Synthesis and Sourcing

The success of the overall synthesis hinges on the quality and availability of two primary precursors: the aromatic ring to be acylated and the acylating agent.

Precursor I: 1-Bromo-2-fluorobenzene

This compound serves as the foundation for the 4'-bromo-3'-fluoro moiety of the final product. It is a readily available commercial reagent. For contexts requiring its synthesis, the most common laboratory-scale preparation involves a Sandmeyer reaction starting from 2-fluoroaniline. This process includes diazotization of the aniline with nitrous acid (generated in situ from NaNO₂ and HBr) followed by the introduction of bromine using a copper(I) bromide catalyst.

Precursor II: 2-Methylbenzoyl Chloride

This acylating agent provides the second phenyl ring and the crucial methyl "handle" for subsequent functionalization. It is prepared from o-toluic acid (2-methylbenzoic acid), another common starting material.

Experimental Protocol: Synthesis of 2-Methylbenzoyl Chloride

-

Setup : To a dry, two-neck round-bottom flask equipped with a reflux condenser and a gas outlet (vented to a scrubber containing NaOH solution), add 2-methylbenzoic acid (1.0 eq).

-

Reagent Addition : Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise to the flask at room temperature. The reaction is typically performed without a solvent or in a high-boiling inert solvent like toluene.

-

Reaction : Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification : The resulting crude 2-methylbenzoyl chloride is often of sufficient purity for the subsequent Friedel-Crafts reaction. If necessary, it can be further purified by vacuum distillation.

The Keystone Reaction: Friedel-Crafts Acylation

This reaction forms the central ketone bridge, uniting the two aromatic precursors. The electrophile is a highly reactive acylium ion, generated in situ from 2-methylbenzoyl chloride and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[7]

Mechanism of Friedel-Crafts Acylation

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of (4-Bromo-3-fluorophenyl)(2-methylphenyl)methanone

This protocol is adapted from established procedures for similar benzophenone syntheses.[8][9]

-

Setup : Charge a dry, nitrogen-purged, three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and an inert solvent such as dichloromethane (DCM).

-

Cooling : Cool the stirred suspension to 0-5 °C using an ice bath.

-

Reactant Addition : Add 2-methylbenzoyl chloride (1.0 eq) to the suspension. Then, add 1-bromo-2-fluorobenzene (1.1 eq) dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC or HPLC.

-

Quenching : Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complex and protonates the product.

-

Extraction : Separate the organic layer. Extract the aqueous layer with additional DCM (2x). Combine the organic extracts.

-

Washing & Drying : Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification : Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure benzophenone core.

Post-Acylation Functionalization: Installing the Pyrrolidinomethyl Group

With the benzophenone core constructed, the final stage involves converting the 2-methyl group into the desired 2-pyrrolidinomethyl side chain. This is achieved in a reliable two-step sequence.

Step 1: Benzylic Bromination

The methyl group is first activated by conversion to a benzylic bromide using a radical bromination reaction, typically the Wohl-Ziegler reaction with N-Bromosuccinimide (NBS).

Experimental Protocol: Synthesis of (4-Bromo-3-fluorophenyl)(2-(bromomethyl)phenyl)methanone

-

Setup : Dissolve the (4-bromo-3-fluorophenyl)(2-methylphenyl)methanone (1.0 eq) in a dry, inert solvent like carbon tetrachloride (CCl₄) or acetonitrile in a flask equipped with a reflux condenser.

-

Reagent Addition : Add N-Bromosuccinimide (NBS, 1.05 eq) and a radical initiator such as benzoyl peroxide or AIBN (0.02 eq) to the solution.

-

Reaction : Heat the mixture to reflux. The reaction can be initiated and sustained with a heat lamp. Monitor the reaction by TLC. The reaction is complete when the starting material is consumed (typically 2-4 hours).

-

Workup : Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification : Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. Evaporate the solvent to yield the crude benzylic bromide, which is often used directly in the next step without extensive purification due to its potential lachrymatory nature and instability.

Step 2: Nucleophilic Substitution with Pyrrolidine

The reactive benzylic bromide is readily displaced by pyrrolidine in a standard Sₙ2 reaction to yield the final target molecule.

Experimental Protocol: Synthesis of 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone

-

Setup : Dissolve the crude (4-bromo-3-fluorophenyl)(2-(bromomethyl)phenyl)methanone (1.0 eq) in a polar aprotic solvent such as acetonitrile or THF.

-

Reagent Addition : Add pyrrolidine (2.0-2.5 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine to the solution. The base scavenges the HBr generated during the reaction.

-

Reaction : Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting bromide.

-

Workup : Filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

-

Extraction : Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess pyrrolidine and salts.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final product can be purified by column chromatography on silica gel to afford the high-purity 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone.

Summary Data Tables

Table 1: Key Precursors and Intermediates

| Compound Name | Structure | Molecular Weight ( g/mol ) | Role in Synthesis |

|---|---|---|---|

| 1-Bromo-2-fluorobenzene | C₆H₄BrF | 175.00 | Aromatic Substrate |

| 2-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | Acylating Agent |

| (4-Bromo-3-fluorophenyl)(2-methylphenyl)methanone | C₁₄H₁₀BrFO | 309.13 | Benzophenone Core |

| (4-Bromo-3-fluorophenyl)(2-(bromomethyl)phenyl)methanone | C₁₄H₉Br₂FO | 388.03 | Brominated Intermediate |

| Pyrrolidine | C₄H₉N | 71.12 | Nucleophile |

| Target Molecule | C₁₈H₁₇BrFNO | 362.24 | Final Product |

Table 2: Summary of Synthetic Transformations

| Step | Reaction Type | Key Reagents | Typical Yield (%) |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | AlCl₃, DCM | 75-85% |

| 2 | Benzylic Bromination | NBS, AIBN, CCl₄ | 80-90% (crude) |

| 3 | Nucleophilic Substitution | Pyrrolidine, K₂CO₃, ACN | 85-95% |

Conclusion

The synthesis of 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone is most effectively achieved through a multi-step sequence that strategically builds complexity. By utilizing commercially available or readily synthesized precursors like 1-bromo-2-fluorobenzene and 2-methylbenzoyl chloride, a central benzophenone core can be reliably constructed via Friedel-Crafts acylation. The key to success lies in the post-acylation functionalization strategy, which circumvents the challenges of catalyst poisoning by the basic amine. The subsequent two-step bromination and nucleophilic substitution sequence provides a high-yielding and scalable route to the final product, making this a robust methodology for application in research and development settings.

References

-

CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents.

-

Synthesis of 4-bromo-4'-fluorobenzophenone - PrepChem.com.

-

CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents.

-

Application Note and Protocol: Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone - Benchchem.

-

Recent Advances in the Synthesis of Pyrrolidines - ResearchGate.

-

Scheme 1: Synthetic route of novel benzophenone derived 1,2,3-triazoles... - ResearchGate.

-

(4-Bromo-3-fluorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]methanone - Amerigo Scientific.

-

Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube.

-

Friedel-Crafts acylation of benzene - Jim Clark.

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI.

-

(PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents - ResearchGate.

-

EP0855379B1 - Methods for the preparation of benzophenone derivatives - Google Patents.

-

p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure.

-

Friedel-Crafts Acetylation of Bromobenzene.

-

Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC.

-

4-Chloro-3-fluoro-4'-pyrrolidinomethyl Benzophenone - Benchchem.

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.

-

Friedel-Crafts Acylation - Chemistry LibreTexts.

-

Synthesis and bioactivity investigation of benzophenone and its derivatives - ResearchGate.

Sources

- 1. (4-Bromo-3-fluorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]methanone - Amerigo Scientific [amerigoscientific.com]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the pH Stability of 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and evaluating the stability of 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone under varying pH conditions. The principles and methodologies detailed herein are grounded in established scientific literature and regulatory expectations for pharmaceutical development.

Introduction: The Imperative of pH Stability in Drug Development

4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone is a complex synthetic molecule featuring a benzophenone core. The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of pharmacologically active compounds. The stability of such a drug candidate is a critical attribute that influences its safety, efficacy, and shelf-life. Among the various environmental and physiological factors that can impact a drug's integrity, pH is one of the most fundamental.

From the acidic environment of the stomach to the near-neutral pH of the blood and the varying pH within different cellular compartments, a drug molecule is subjected to a range of pH conditions throughout its journey in the body. Furthermore, the pH of liquid formulations is a key parameter that must be optimized to ensure drug stability during storage. Therefore, a thorough understanding of the pH stability profile of 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone is not merely a regulatory requirement but a scientific necessity for its successful development into a safe and effective therapeutic agent.

This technical guide will delve into the structural features of 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone that are likely to influence its pH-dependent stability, propose a robust experimental framework for evaluating this stability through forced degradation studies, and discuss the analytical methodologies required for accurate assessment.

Molecular Structure and Predicted Physicochemical Properties

The stability of 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone is intrinsically linked to its molecular architecture. A detailed analysis of its functional groups is paramount to predicting its behavior under different pH conditions.

-

The Benzophenone Core: The diaryl ketone is the central feature of the molecule. While benzophenones are generally stable, the carbonyl group can be susceptible to nucleophilic attack, particularly under strong acidic or basic conditions.[1] The electronic effects of the substituents on the two phenyl rings will modulate the electrophilicity of the carbonyl carbon.

-

The Pyrrolidine Moiety: The pyrrolidine ring contains a tertiary amine. This amine is basic and will be protonated at acidic and near-neutral pH. The pKa of the conjugate acid of pyrrolidine is around 11.3, so the pyrrolidinomethyl group will exist predominantly in its protonated, cationic form at physiological pH. This protonation can influence the molecule's solubility and may have electronic effects on the rest of the molecule.

-

Halogenated Phenyl Rings: The presence of a bromine and a fluorine atom on one of the phenyl rings will influence the electron density of the aromatic system and the reactivity of the carbonyl group through inductive and resonance effects. Halogens are electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack.

Predicted pKa and its Implications:

The tertiary amine of the pyrrolidine ring is the most basic site in the molecule and will be the first to be protonated in acidic conditions. The exact pKa will be influenced by the rest of the molecular structure, but it is reasonable to predict it will be in the range of 9-11. This means that in acidic to neutral solutions, the molecule will be predominantly in its protonated, and likely more water-soluble, form. The carbonyl group of the benzophenone is a very weak base (pKa of the conjugate acid is estimated to be around -6 to -7), and therefore will only be significantly protonated under very strong acidic conditions.

Theoretical Framework for pH-Dependent Degradation

The degradation of 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone under varying pH is likely to be governed by acid-base catalysis.[2] The potential degradation pathways are primarily hydrolysis, though other reactions could be envisaged under forcing conditions.

Acid-Catalyzed Degradation:

Under acidic conditions, two main scenarios can be considered:

-

Protonation of the Pyrrolidine Nitrogen: As discussed, the pyrrolidine nitrogen will be protonated. This may not directly lead to degradation but could influence the overall conformation and electronic distribution of the molecule.

-

Protonation of the Carbonyl Oxygen: In strongly acidic media, the carbonyl oxygen can be protonated. This would significantly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water, leading to the formation of a geminal diol.[3] While gem-diols are often unstable and the equilibrium favors the ketone, under certain conditions, this could be a pathway for degradation.[3]

Base-Catalyzed Degradation:

Under basic conditions, the primary mechanism of concern would be the nucleophilic attack of hydroxide ions.

-

Attack at the Carbonyl Carbon: The carbonyl carbon is electrophilic and can be attacked by hydroxide ions. This would also lead to the formation of a gem-diol intermediate.

-

Influence of the Pyrrolidine Ring: The pyrrolidine ring is unlikely to be directly involved in base-catalyzed degradation, as the tertiary amine is not reactive towards bases.

It is important to note that for many complex drug molecules, degradation occurs at the most labile functional group. While the benzophenone core is relatively stable, the linkages to the substituents could be more susceptible to hydrolysis. However, in this specific molecule, the connections are carbon-carbon and carbon-nitrogen single bonds which are generally robust.

Proposed Experimental Design for a Forced Degradation Study

To comprehensively evaluate the pH stability of 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone, a forced degradation study is essential.[4] This involves subjecting the molecule to a range of pH conditions under accelerated temperatures to identify potential degradation products and determine the degradation kinetics. The design of such a study should be systematic and well-documented, adhering to principles outlined in ICH guidelines.[5]

Objective: To determine the degradation profile of 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone across a range of pH values and to identify the primary degradation products.

Materials:

-

4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone (drug substance)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Phosphate and citrate buffers for a range of pH values (e.g., pH 2, 4, 7, 9, 12)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Forced degradation vials

-

Calibrated pH meter

-

Thermostatically controlled water bath or oven

Experimental Workflow Diagram:

Caption: Workflow for the pH-dependent forced degradation study.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation for Stressing:

-

For each pH condition, add a specific volume of the stock solution to a forced degradation vial.

-

Add the acidic, basic, or buffer solution to achieve the target pH and a final drug concentration suitable for analysis (e.g., 0.1 mg/mL).

-

A control sample at each pH should be prepared and kept at 4°C to serve as the time-zero point.

-

-

Stress Conditions:

-

Place the vials in a thermostatically controlled environment, such as a water bath or oven, set to an elevated temperature (e.g., 60°C).[6]

-

The choice of temperature may need to be optimized. If degradation is too rapid, a lower temperature should be used. If no degradation is observed, a higher temperature can be employed.[6]

-

-

Time Points: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The frequency of sampling should be sufficient to establish the stability profile.[7]

-

Sample Quenching: Immediately after withdrawal, neutralize the acidic and basic samples to prevent further degradation. For example, an acidic sample can be neutralized with an equivalent amount of NaOH, and a basic sample with an equivalent amount of HCl.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Analytical Methodology: The Role of Stability-Indicating HPLC

The cornerstone of any stability study is a validated analytical method that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) and the increase in the concentration of degradation products.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for this purpose.[9]

Development of a Stability-Indicating HPLC Method:

-

Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is a good starting point. The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often necessary to separate the API from its more polar or less polar degradation products.

-

Wavelength Selection: The detection wavelength should be chosen to provide a good response for both the API and the expected degradation products. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity (the ability to resolve the API from its degradants), linearity, accuracy, precision, and robustness.

Hypothetical HPLC Method Parameters:

| Parameter | Suggested Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Good retention and separation for a wide range of organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 5% to 95% B over 20 min | To elute compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | For reproducible retention times. |

| Detection | PDA at 254 nm | A common wavelength for aromatic compounds. |

| Injection Vol. | 10 µL | Standard injection volume. |

Potential Degradation Pathways

While experimental data is required to confirm the actual degradation products, based on the chemical structure of 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone, we can hypothesize potential degradation pathways.

Potential Degradation Mechanism Diagram:

Caption: Potential degradation pathways under acidic and basic conditions.

Given the general stability of the C-C and C-N single bonds and the aromatic rings, significant fragmentation is not expected under mild hydrolytic stress. The most likely point of initial reaction is the carbonyl group, leading to the formation of a gem-diol. However, this is a reversible equilibrium, and isolation of the gem-diol is unlikely. More extensive degradation would likely require more forcing conditions than simple pH and temperature stress.

Data Interpretation and Reporting

The data from the HPLC analysis should be used to plot the percentage of the remaining API against time for each pH condition.

Example Data Table (Hypothetical):

| Time (hours) | % Remaining API (pH 2) | % Remaining API (pH 7) | % Remaining API (pH 12) |

| 0 | 100.0 | 100.0 | 100.0 |

| 8 | 99.5 | 99.8 | 95.2 |

| 24 | 98.2 | 99.5 | 85.1 |

| 48 | 96.1 | 99.1 | 72.3 |

| 72 | 94.0 | 98.8 | 60.5 |

From these plots, the degradation rate constant (k) can be determined for each pH. A plot of log(k) versus pH will generate a pH-rate profile, which can reveal the pH of maximum stability. The data should also be analyzed to perform a mass balance calculation, ensuring that the decrease in the API concentration corresponds to the increase in the concentration of the degradation products.

Conclusion

The pH stability of 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone is a critical parameter that must be thoroughly investigated during its development as a potential pharmaceutical agent. A systematic approach, utilizing forced degradation studies under a range of pH conditions, is essential to understand its degradation pathways and to identify the conditions under which it is most stable. The development and validation of a stability-indicating HPLC method is paramount for the accurate quantification of the parent compound and its degradation products. While the benzophenone core is expected to be relatively stable, the overall stability will be influenced by the interplay of its various functional groups. The insights gained from these studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of the final drug product.

References

-

Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(s5), 16-25. Retrieved from [Link]

-

Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. In Pharmaceutical Stress Testing (pp. 1-57). CRC Press. Retrieved from [Link]

-

Khan Academy. (2013, December 26). Acid and base catalyzed formation of hydrates and hemiacetals [Video]. YouTube. Retrieved from [Link]

-

Wolszczak, M., & Kaczmarek, A. (2020). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Water, 12(10), 2789. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

-

Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

Gerich, J. E., Meyer, C., Woerle, H. J., & Stumvoll, M. (2001). Systemic pH modifies ketone body production rates and lipolysis in humans. American Journal of Physiology-Endocrinology and Metabolism, 281(5), E869-E875. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

-

Han, W. W., & Yakatan, G. J. (1978). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of pharmaceutical sciences, 67(1), 17-21. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

-

OrgoSolver. (n.d.). Acid- and Base-Catalyzed Reactions of Carbonyls. Retrieved from [Link]

-

Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

Halperin, M. L., Rolleston, F. S., & Chernick, S. S. (1971). Systemic pH modifies ketone body production rates and lipolysis in man. The Journal of clinical investigation, 50(9), 1872-1880. Retrieved from [Link]

-

ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 4). 24.6: Ketone Bodies and Ketoacidosis. Retrieved from [Link]

-

Ravi, K., & Kumar, A. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 10(7), 1644-1648. Retrieved from [Link]

-

Kresge, A. J., & Lin, A. C. (1975). General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Journal of the American Chemical Society, 97(22), 6257-6262. Retrieved from [Link]

-

Patel, M. K., & Patel, P. U. (2011). A review on core components of analytical method validation for small molecules. Pharmaceutical methods, 2(4), 216. Retrieved from [Link]

-

Tolić, A., Heath, E., & Korošec, M. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Chemosphere, 148, 209-217. Retrieved from [Link]

-

FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

-

Prucker, O., Naumann, C., Rühe, J., Knoll, W., & Frank, C. W. (2000). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Langmuir, 16(22), 8573-8578. Retrieved from [Link]

-

Wikipedia. (n.d.). Citric acid cycle. Retrieved from [Link]

-

ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Forced degradation studies. Journal of applied pharmaceutical science, 2(3), 129. Retrieved from [Link]

-

Kromidas, S. (2000). HPLC Method Development and Validation for Pharmaceutical Analysis. In Practical Problem Solving in HPLC. Wiley-VCH. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, September 4). 12.8: Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]

-

de la Torre, A., Di Poi, C., & Martinez-Haro, M. (2021). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Environmental Science and Pollution Research, 28(1), 779-788. Retrieved from [Link]

-

Han, W. W., & Yakatan, G. J. (1978). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam. Journal of pharmaceutical sciences, 67(1), 21-24. Retrieved from [Link]

-

Um, I. H., Lee, S. J., & Park, H. R. (2003). Mechanisms of hydrolysis of phenyl-and benzyl 4-nitrophenyl-sulfamate esters. Organic & biomolecular chemistry, 1(11), 1941-1945. Retrieved from [Link]

-

Wang, Y., Wang, Y., & Wang, J. (2022). Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids Using Density Functional Quantum Chemical Theory Calculations. ACS Omega, 7(4), 3469-3479. Retrieved from [Link]

-

Copenhagen Fashion Summit. (n.d.). 15 Sunscreen Ingredients to Avoid for Health & Planet. Retrieved from [Link]

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Methodological & Application

Application Note: High-Purity Isolation of 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone via Optimized Flash Column Chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven protocol for the purification of 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone, a key intermediate in pharmaceutical research and development. Standard organic synthesis of this molecule often yields a crude product containing unreacted starting materials, regioisomers, and other by-products. Achieving high purity (>98%) is critical for subsequent synthetic steps and accurate biological evaluation. This guide details a robust methodology centered on normal-phase flash column chromatography, emphasizing systematic mobile phase selection via Thin-Layer Chromatography (TLC), optimized column packing and sample loading techniques, and strategies to mitigate common purification challenges, particularly those arising from the compound's basic pyrrolidinomethyl moiety.

Introduction and Scientific Context

4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone is a polysubstituted aromatic ketone. Its structural complexity, featuring a moderately polar benzophenone core, halogen substituents that modulate electronic properties, and a basic pyrrolidinomethyl group, makes it a valuable scaffold in medicinal chemistry. The purification of such molecules is non-trivial; the presence of a tertiary amine introduces a significant challenge in silica gel chromatography, often leading to severe peak tailing and poor separation due to strong, non-ideal interactions with acidic silanol groups on the silica surface.

Column chromatography is a fundamental technique for purifying compounds based on differential partitioning between a stationary phase and a mobile phase.[1] For molecules like our target compound, normal-phase chromatography with silica gel as the stationary phase is a cost-effective and highly effective choice when properly optimized. This protocol is designed to be a self-validating system, where initial analysis by Thin-Layer Chromatography (TLC) directly informs and predicts the success of the preparative-scale column separation.

Foundational Principles: Causality in Chromatographic Separation

The successful separation of the target compound from impurities hinges on exploiting differences in polarity.

-

Stationary Phase: Silica gel (SiO₂) is a highly polar stationary phase due to the prevalence of surface silanol groups (-Si-OH). These sites can form hydrogen bonds with polar functional groups on an analyte.

-

Analyte Polarity: The target molecule possesses several polar features:

-

Carbonyl Group (C=O): A strong hydrogen bond acceptor.

-

Pyrrolidinomethyl Group: The tertiary amine is a potent hydrogen bond acceptor and a Brønsted-Lowry base. This basicity causes it to interact very strongly with the acidic silanol groups, which is the primary cause of peak tailing.

-

Fluoro Group: Moderately electron-withdrawing, contributing to the overall polarity.

-

-

Mobile Phase: A non-polar solvent (e.g., Hexane) mixed with a more polar solvent (e.g., Ethyl Acetate) is used as the eluent. The mobile phase competes with the analyte for binding sites on the silica. By increasing the proportion of the polar solvent, analytes are displaced from the stationary phase and move down the column more quickly.

The Amine Challenge: The strong interaction between the basic nitrogen of the pyrrolidine and the acidic silica surface must be neutralized to achieve efficient elution and symmetrical peak shape. This is accomplished by adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase. The TEA preferentially occupies the acidic sites on the silica, allowing the target compound to elute based on its polarity without irreversible adsorption or tailing.[2]

Pre-Purification Analysis: Method Development with TLC

Before committing a crude sample to a large-scale column, a rapid and inexpensive analysis using TLC is mandatory.[3] This step provides critical data for selecting the optimal mobile phase.

Protocol 1: TLC Mobile Phase Screening

-

Preparation: Prepare a dilute solution of the crude reaction mixture in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Spotting: On a silica gel TLC plate, use a capillary tube to spot the crude mixture, alongside any available starting material standards, approximately 1 cm from the bottom.[3]

-

Development: Place the spotted TLC plate in a developing chamber containing a shallow pool of a test eluent system.[3] Start with a relatively non-polar mixture and progressively increase polarity. Good starting systems to screen include:

-

System A: 9:1 Hexane / Ethyl Acetate

-

System B: 7:3 Hexane / Ethyl Acetate

-

System C: 1:1 Hexane / Ethyl Acetate

-

-

Modification for Amine: To each of the solvent systems above, prepare a corresponding version containing 0.5-1% triethylamine (TEA) by volume. This will allow direct visualization of the effect of the additive on spot shape.

-

Visualization: After the solvent front has migrated to ~1 cm from the top of the plate, remove it and mark the solvent front. Dry the plate and visualize the spots. Since the benzophenone core is a strong chromophore, visualization under UV light (254 nm) is highly effective.[4][5]

-

Analysis & Selection: Calculate the Retention Factor (Rf) for the target compound spot in each system.

-

Rf = (Distance traveled by compound) / (Distance traveled by solvent front) [3]

-

Goal: Select a solvent system where the target compound has an Rf value between 0.25 and 0.40 . This Rf range ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-resolved from impurities. Ensure there is clear separation (ΔRf > 0.1) between the target spot and major impurities.

-

Detailed Protocol: Flash Column Chromatography

This protocol assumes a standard glass flash chromatography setup. The amount of silica gel used is typically 50-100 times the mass of the crude material to be purified.

Materials & Equipment

| Category | Item |

| Stationary Phase | Flash Chromatography Grade Silica Gel (230-400 mesh) |

| Solvents | HPLC Grade Hexane, Ethyl Acetate, Triethylamine (TEA) |

| Glassware | Chromatography Column with Stopcock, Separatory Funnel (for gradient), Erlenmeyer Flasks/Test Tubes (for fractions), Round Bottom Flasks |

| Equipment | Fume Hood, Rotary Evaporator, TLC Supplies (plates, chamber, UV lamp) |

| Miscellaneous | Glass Wool or Sintered Glass Frit, Sand, Pasteur Pipettes |

Step-by-Step Purification Workflow

-

Column Preparation (Slurry Packing):

-

Place a small plug of glass wool or a layer of sand at the bottom of the column to cover the stopcock outlet.

-

In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase selected from the TLC analysis (e.g., 95:5 Hexane:EtOAc + 0.5% TEA). The consistency should be like a thin milkshake.

-

With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the side of the column to ensure even packing and remove air bubbles.

-

Add a thin (1-2 cm) layer of sand on top of the packed silica bed to prevent disruption during solvent addition.[6] Never let the solvent level drop below the top of the sand layer.

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve the crude 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

-

Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

-

Carefully add this silica-adsorbed sample onto the sand layer at the top of the prepared column, ensuring an even layer.[6]

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the column.

-

Begin elution with the selected mobile phase. A step-gradient approach is often most efficient:

-

Step 1 (Wash): Elute with 2-3 column volumes of a non-polar solvent system (e.g., 95:5 Hexane:EtOAc + 0.5% TEA) to remove highly non-polar impurities.

-

Step 2 (Elution of Product): Switch to the mobile phase that gave the target Rf of ~0.3 (e.g., 8:2 Hexane:EtOAc + 0.5% TEA).

-

-

Collect fractions of equal volume (e.g., 10-20 mL) in numbered test tubes or flasks.

-

As the elution progresses, monitor the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions per TLC plate for efficient analysis.

-

-

Isolation:

-

Based on the TLC analysis, combine all fractions containing the pure product.

-

Remove the solvents (Hexane, Ethyl Acetate, and TEA) using a rotary evaporator.

-

The resulting solid or oil is the purified 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone. Confirm its purity by a final TLC and other analytical methods (NMR, LC-MS).

-

Data Summary Table

| Parameter | Description | Recommended Value / Observation |

| Stationary Phase | Adsorbent | Silica Gel (230-400 mesh) |

| Mobile Phase Screening (TLC) | Optimal Eluent | Hexane:Ethyl Acetate with 0.5% TEA |

| Target Rf | 0.25 - 0.40 | |

| Column Loading | Method | Dry Loading (adsorbed on silica) |

| Elution Profile | Gradient Step 1 (Wash) | 95:5 Hexane:EtOAc + 0.5% TEA |

| Gradient Step 2 (Product) | 80:20 Hexane:EtOAc + 0.5% TEA | |

| Detection | Method | UV Lamp (254 nm) |

Visualized Workflows and Logic

Overall Purification Workflow

Caption: Decision diagram for using a basic additive.

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Compound streaks / tails on column | Strong interaction of the basic amine with acidic silica. | Ensure 0.5-1% triethylamine (TEA) is present in all mobile phases used, including for slurry packing and elution. [2] |

| Poor separation (co-elution) | Mobile phase is too polar; Rf values of components are too close. | Re-evaluate TLC with a less polar mobile phase to achieve better separation (increase ΔRf). Use a shallower solvent gradient during elution. [7] |

| Product does not elute | Mobile phase is not polar enough; compound may have degraded on silica. | Increase the polarity of the mobile phase significantly (e.g., switch to Dichloromethane/Methanol system). Perform a TLC stability test by spotting the compound and letting the plate sit for an hour before developing to check for degradation. [7] |

| Cracked/channeled silica bed | Improper packing; column ran dry; heat generated during packing or loading. | Re-pack the column carefully, ensuring no air bubbles. Never let the solvent level fall below the top of the silica bed. For dry loading, ensure the sample is fully adsorbed and free-flowing before adding to the column. [6] |

Conclusion

The protocol outlined in this application note presents a systematic and robust method for the purification of 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone. By leveraging TLC for methodical mobile phase selection and incorporating a basic additive to counteract the effects of the pyrrolidinomethyl group, researchers can reliably overcome common chromatographic challenges. This approach consistently yields a high-purity product essential for advancing drug discovery and development programs.

References

-

PrepChem. Synthesis of 4-bromo-4'-fluorobenzophenone. PrepChem.com. Available at: [Link].

-

Canadian Dubstep Network. Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. CDN. Available at: [Link].

-

HELIX Chromatography. HPLC Methods for analysis of Benzophenone. HELIX Chromatography. Available at: [Link].

-

PubChem. 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone. National Center for Biotechnology Information. Available at: [Link].

- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link].

- Google Patents. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde. Google Patents.

-

Chemicool. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Chemicool. Available at: [Link].

-

Reddit. Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Available at: [Link].

-

PubMed. Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols. National Center for Biotechnology Information. Available at: [Link].

-

ResearchGate. (a) Normal phase separation of benzophenone and nitrobenzene with a... | Download Scientific Diagram. ResearchGate. Available at: [Link].

-

YouTube. Reduction of benzophenone Overview Q&A. YouTube. Available at: [Link].

-

ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link].

-

PubMed. Separation and selectivity of benzophenones in micellar electrokinetic chromatography using sodium dodecyl sulfate micelles or sodium cholate modified mixed micelles. National Center for Biotechnology Information. Available at: [Link].

-

ResearchGate. What is a good way to select mobile phase in chromatography?. ResearchGate. Available at: [Link].

-

Organic Syntheses. 3-bromo-4-aminotoluene. Organic Syntheses. Available at: [Link].

-

Royal Society of Chemistry. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. Available at: [Link].

-

Chromedia. HPLC Troubleshooting. Chromedia. Available at: [Link].

-

Organic Syntheses. p-BROMOPHENACYL BROMIDE. Organic Syntheses. Available at: [Link].

-

Santai Technologies. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Santai Technologies. Available at: [Link].

-

Cheméo. Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Cheméo. Available at: [Link].

-

LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link].

-

Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link].

-

PubChem. 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Available at: [Link].

-

ETH Zürich. Total Synthesis of Bromo- and Fluorodanicalipin A*. ETH Zürich. Available at: [Link].

Sources

- 1. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]

- 2. reddit.com [reddit.com]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistryviews.org [chemistryviews.org]

- 7. Chromatography [chem.rochester.edu]

Application Note: A Robust, Validated RP-HPLC Method for the Analysis of 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone. This novel benzophenone derivative, a compound of interest in pharmaceutical research, requires a reliable analytical method for purity assessment, stability studies, and quality control. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a controlled pH, ensuring optimal separation and peak symmetry. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2] This document serves as a comprehensive guide for researchers, analytical scientists, and drug development professionals, providing a field-proven protocol and explaining the scientific rationale behind the methodological choices.

Introduction and Analyte Characterization

4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone is a complex synthetic molecule featuring a benzophenone core, a structure known for its diverse pharmacological activities.[3] The presence of halogen substituents (Bromo and Fluoro) and a basic pyrrolidinomethyl group imparts specific physicochemical properties that must be considered for successful chromatographic separation.

-

Structure: (Image of the chemical structure of 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone would be placed here in a formal document)

-

Physicochemical Properties (Predicted):

-

Hydrophobicity: The benzophenone backbone and bromo-fluoro-phenyl ring contribute to significant hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[4]

-

Ionization: The pyrrolidine moiety contains a basic tertiary amine. This group is readily protonated at acidic pH. The pKa of this amine is critical; controlling the mobile phase pH is essential to ensure consistent retention and peak shape. Operating at a pH at least 1.5 to 2 units away from the analyte's pKa is a common strategy to achieve method robustness.[5][6]

-

UV Absorbance: The conjugated system of the benzophenone structure provides strong chromophores, making UV detection a suitable and sensitive choice for quantification.[7]

-

The primary objective of this work was to develop an HPLC method that can reliably separate the main compound from potential process-related impurities and degradation products and to validate this method to ensure it is fit for its intended purpose in a regulated environment.

Method Development Strategy: A Rationale-Driven Approach